molecular formula C10H8N2O B12861688 4-Ethylbenzo[d]oxazole-2-carbonitrile

4-Ethylbenzo[d]oxazole-2-carbonitrile

Cat. No.: B12861688
M. Wt: 172.18 g/mol
InChI Key: OMFOHIHLHXCEKM-UHFFFAOYSA-N
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Description

4-Ethylbenzo[d]oxazole-2-carbonitrile is a heterocyclic compound with the molecular formula C10H8N2O. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzene ring fused to an oxazole ring, with an ethyl group at the 4-position and a nitrile group at the 2-position.

Preparation Methods

The synthesis of 4-Ethylbenzo[d]oxazole-2-carbonitrile typically involves the cyclization of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding high purity products . Industrial production methods often employ similar catalytic systems to ensure high efficiency and yield.

Chemical Reactions Analysis

4-Ethylbenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Ethylbenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylbenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds with active sites, while the oxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

4-Ethylbenzo[d]oxazole-2-carbonitrile can be compared with other benzoxazole derivatives, such as:

The unique combination of the ethyl and nitrile groups in this compound provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

4-ethyl-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C10H8N2O/c1-2-7-4-3-5-8-10(7)12-9(6-11)13-8/h3-5H,2H2,1H3

InChI Key

OMFOHIHLHXCEKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)OC(=N2)C#N

Origin of Product

United States

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